Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
Tert-butyl 9,9-difluoro-3,7-diazabicyclo[331]nonane-3-carboxylate is a bicyclic compound that features a unique structure with two nitrogen atoms and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced via esterification reactions using tert-butyl alcohol and suitable catalysts.
Incorporation of fluorine atoms: The fluorine atoms are introduced through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Similar structure but lacks fluorine atoms.
Tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate: Contains a benzyl group and an oxo group.
Tert-butyl 7-isopropyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Features an isopropyl group and an oxo group.
Uniqueness
The presence of fluorine atoms in tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H20F2N2O2 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-8-4-15-5-9(7-16)12(8,13)14/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
YXLOCTIPECYOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)C2(F)F |
Origin of Product |
United States |
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